molecular formula C7H3ClF2O2 B1311662 5-Chloro-2,2-difluoro-1,3-benzodioxole CAS No. 72769-08-5

5-Chloro-2,2-difluoro-1,3-benzodioxole

Cat. No.: B1311662
CAS No.: 72769-08-5
M. Wt: 192.55 g/mol
InChI Key: CVICEEPAFUYBJG-UHFFFAOYSA-N
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Description

5-Chloro-2,2-difluoro-1,3-benzodioxole: is a chemical compound with the molecular formula C7H3ClF2O2 and a molecular weight of 192.55 g/mol . It is characterized by the presence of a benzodioxole ring substituted with chlorine and two fluorine atoms. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2,2-difluoro-1,3-benzodioxole typically involves the reaction of 2,2-difluoro-1,3-benzodioxole with a chlorinating agent. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reaction is carried out at temperatures ranging from 0°C to room temperature .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2,2-difluoro-1,3-benzodioxole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 5-Chloro-2,2-difluoro-1,3-benzodioxole involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on the functional groups present. It can also interact with cellular receptors and influence signaling pathways .

Comparison with Similar Compounds

Comparison: 5-Chloro-2,2-difluoro-1,3-benzodioxole is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties. Compared to its bromine analog, the chlorine derivative has different reactivity and stability. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, making it a valuable compound in various applications .

Properties

IUPAC Name

5-chloro-2,2-difluoro-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF2O2/c8-4-1-2-5-6(3-4)12-7(9,10)11-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVICEEPAFUYBJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)OC(O2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00451250
Record name 5-chloro-2,2-difluoro-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00451250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72769-08-5
Record name 5-chloro-2,2-difluoro-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00451250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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